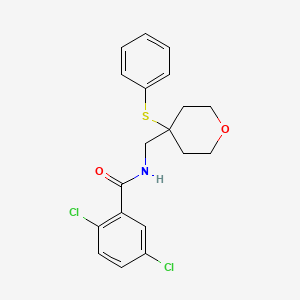

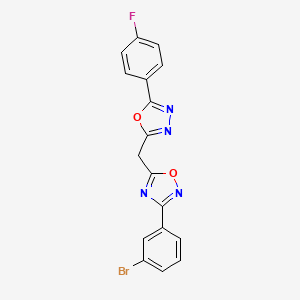

![molecular formula C17H17FN2O2S B2424485 1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-74-4](/img/structure/B2424485.png)

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects. In

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The synthesis of related compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, highlights the interest in fluorinated benzimidazole derivatives due to their potential in various applications. These compounds are synthesized through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4%. The structure is confirmed by 1H NMR, showcasing the methodological advancements in the synthesis of fluorinated benzimidazoles (Huang Jin-qing, 2009).

Applications in Material Science

- In the realm of material science, novel blend membranes incorporating partially fluorinated copolymers bearing azole functions, including benzimidazole, have been synthesized. These materials are used in proton exchange membrane fuel cells (PEMFC) operating at low relative humidity. The influence of the azole group on membrane properties like microstructure, thermal properties, and water uptake was investigated, demonstrating the importance of structural elements in enhancing membrane efficiency (Campagne, B. et al., 2013).

Catalytic and Synthetic Applications

- The design of an ionic liquid based on imidazolium for the synthesis of tetrasubstituted imidazoles showcases the versatility of benzimidazole derivatives in catalytic processes. This dual-catalyst system efficiently catalyzes the synthesis under solvent-free conditions, demonstrating the potential of benzimidazole derivatives in green chemistry and organic synthesis (Zolfigol, M. et al., 2013).

Antimicrobial and Antioxidant Activities

- Benzimidazole derivatives have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A series of these derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited significant activities, with certain compounds showing better performance than standard drugs in specific assays. This research emphasizes the therapeutic potential of benzimidazole derivatives beyond their well-known antifungal properties (Menteşe, E. et al., 2015).

Advanced Material Applications

- The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles, including benzimidazole derivatives, underlines the chemical industry's interest in developing novel materials and chemicals with enhanced properties. These processes provide moderate to good yields of difluoromethylated products, highlighting the ongoing innovations in the field of fluorine chemistry (Thomoson, Charles S. et al., 2014).

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACXQMMVYOXNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)

methanone](/img/structure/B2424407.png)

![Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2424409.png)

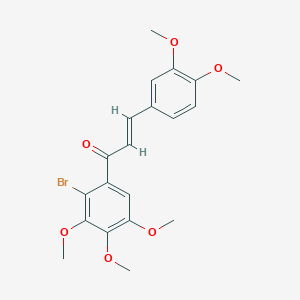

![1-(2,3-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2424414.png)

![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/no-structure.png)

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2424423.png)